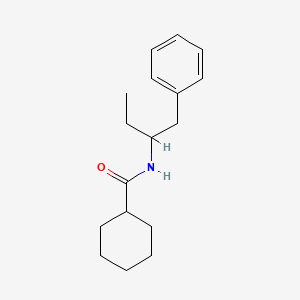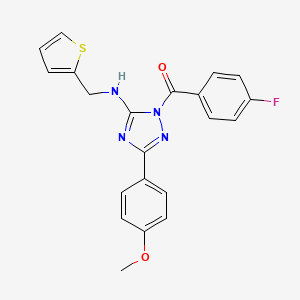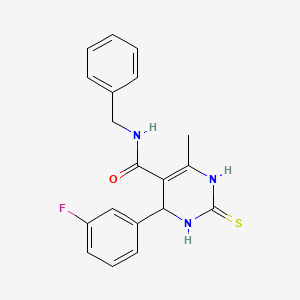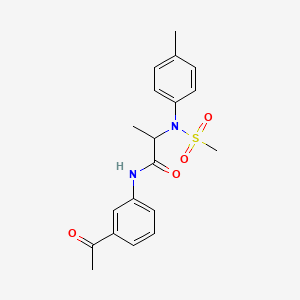
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one, also known as BNCT-01, is a novel compound with potential applications in the field of cancer research. It is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme, which is involved in cell division and proliferation.
Mécanisme D'action
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one binds to the ATP-binding pocket of PLK1 and inhibits its activity. PLK1 is a key regulator of mitosis and is involved in several processes, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of PLK1 leads to defects in these processes, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one for lab experiments are its potency and selectivity as an anti-cancer agent. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a cancer therapy. However, the main limitation of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. One area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. This can help to identify patients who are most likely to benefit from treatment with 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. Finally, the combination of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one with other anti-cancer agents, such as chemotherapy and immunotherapy, is an area of active research. The combination of these agents can enhance their anti-cancer activity and improve patient outcomes.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one is a novel compound with potential applications in the field of cancer research. Its potent anti-cancer activity and selectivity make it a promising candidate for further development as a cancer therapy. The optimization of its pharmacokinetic properties and the identification of biomarkers can help to improve its efficacy and selectivity. The combination of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one with other anti-cancer agents is an area of active research that can enhance its anti-cancer activity and improve patient outcomes.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been shown to be a potent inhibitor of PLK1, and its anti-cancer activity has been demonstrated in several preclinical studies. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-23-17(22-24-18-8-4-5-9-19(18)25-22)13-16-11-15(10-14-6-2-1-3-7-14)12-20(26(28)29)21(16)30-23/h1-9,11-13H,10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIWBMJGJMSGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C(=C2)[N+](=O)[O-])OC(=O)C(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-isopropyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4187185.png)
![methyl 7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4187188.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4187193.png)


![2-{4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4187219.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3,4-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4187235.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4187244.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)

![5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4187277.png)
![N',N'''-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B4187284.png)